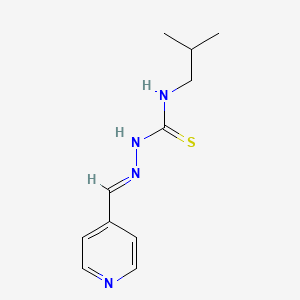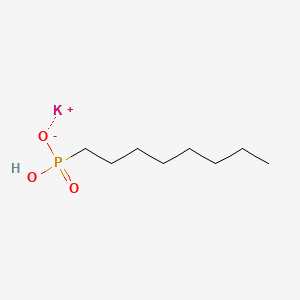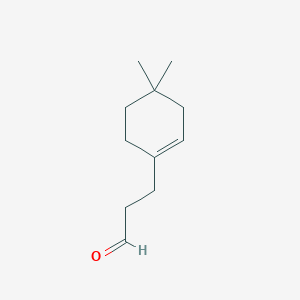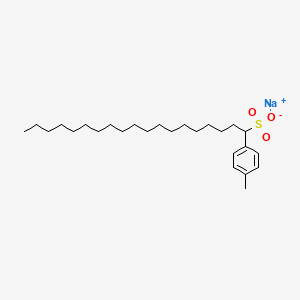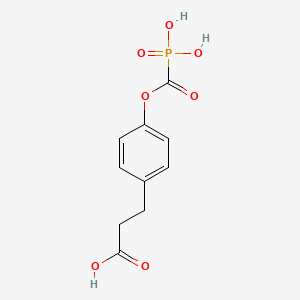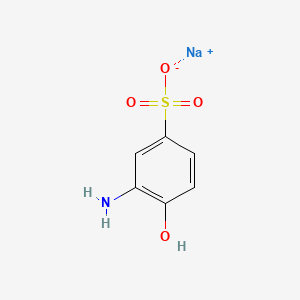
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a chloro and dimethylphenylcarbamoyl group, makes it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
科学的研究の応用
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid reagent. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can interact with the boronic acid moiety.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound that lacks the chloro and dimethylphenylcarbamoyl groups.
4-Chlorophenylboronic acid: Similar to 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid but lacks the dimethylphenylcarbamoyl group.
3,4-Dimethylphenylboronic acid: Lacks the chloro and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which provide it with distinct reactivity and selectivity in chemical reactions. The presence of the chloro and dimethylphenylcarbamoyl groups enhances its ability to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
1449134-31-9 |
|---|---|
分子式 |
C15H15BClNO3 |
分子量 |
303.5 g/mol |
IUPAC名 |
[2-chloro-5-[(3,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-5-12(7-10(9)2)18-15(19)11-4-6-14(17)13(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChIキー |
PJUUEWCLGDEXAQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




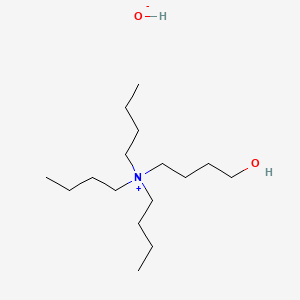
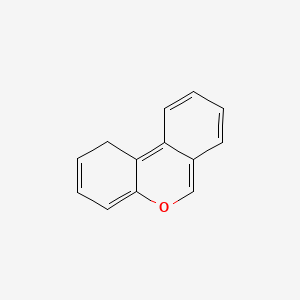
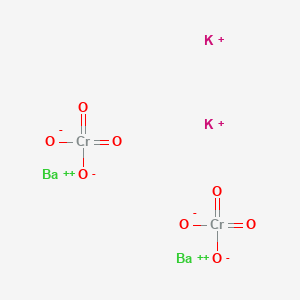
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
